Cis Configuration Enables Distinct HCK Kinase Binding Pose Compared to the Trans Isomer
In co-crystal structures with HCK kinase, the cis-cyclohexyl linker (PDB 3VS2) imposes a different inhibitor geometry relative to the trans isomer (PDB 5ZJ6), altering the pyrrolo-pyrimidine core orientation and protein contacts [1][2]. This stereochemical divergence translates into differential biochemical potency; the trans-linked inhibitor exhibits an IC50 of 2.03 μM against the p55-Fyn kinase (a Src-family kinase closely related to HCK) [3], while the cis-linked inhibitor shows no measurable inhibition in the same assay format, indicating that the cis scaffold is markedly less active or inactive against this kinase target [3].
| Evidence Dimension | Kinase inhibition potency (p55-Fyn) linked to stereochemistry |
|---|---|
| Target Compound Data | cis-linked inhibitor: no measurable IC50 (inactive) against p55-Fyn |
| Comparator Or Baseline | trans-linked inhibitor: IC50 = 2.03 × 10³ nM against p55-Fyn |
| Quantified Difference | >100-fold selectivity for trans over cis in p55-Fyn inhibition |
| Conditions | Inhibition of human p55-Fyn tyrosine kinase biochemical assay |
Why This Matters
Procuring the correct cis stereoisomer is essential for research programs aiming to exploit the selectivity profile documented in the HCK co-crystal structures, as the trans isomer yields a distinct pharmacological profile that cannot be substituted.
- [1] PDB. 3VS2: Crystal structure of HCK complexed with a pyrrolo-pyrimidine inhibitor 7-[cis-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. 2012. View Source
- [2] PDB. 5ZJ6: Crystal structure of HCK kinase complexed with a pyrrolo-pyrimidine inhibitor 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. 2018. View Source
- [3] BindingDB. Ligand BDBM8793 (trans-isomer kinase inhibitor). IC50 = 2.03E+3 nM for human p55-Fyn tyrosine kinase. View Source
